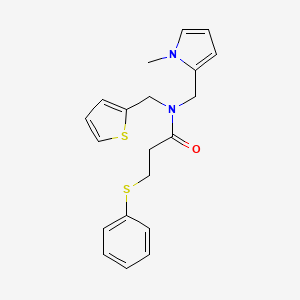

N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide

Description

N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide is a structurally complex propanamide derivative featuring dual N-substituents: a (1-methyl-1H-pyrrol-2-yl)methyl group and a thiophen-2-ylmethyl moiety. The compound also incorporates a phenylthio (S-phenyl) group at the 3-position of the propanamide backbone. Propanamide derivatives are frequently explored in medicinal chemistry for their bioactivity, particularly in neurological and antimicrobial contexts .

Properties

IUPAC Name |

N-[(1-methylpyrrol-2-yl)methyl]-3-phenylsulfanyl-N-(thiophen-2-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2OS2/c1-21-12-5-7-17(21)15-22(16-19-10-6-13-24-19)20(23)11-14-25-18-8-3-2-4-9-18/h2-10,12-13H,11,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXRBDBJEGLYSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 342.4 g/mol. Its structural components include a pyrrole ring and a thiophenyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrole compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

- Anticancer Properties : Recent investigations have shown that compounds structurally similar to this compound can induce apoptosis in cancer cell lines. For instance, related compounds were found to arrest the cell cycle in the G2/M phase and inhibit tubulin polymerization, leading to effective growth inhibition in various tumor models .

- Inhibition of Bcl-2 Family Proteins : The compound may also function as an inhibitor of Bcl-2 family proteins, which are critical regulators of apoptosis. Inhibitors targeting these proteins have shown promise in promoting cancer cell death .

Biological Activity Data

The following table summarizes the biological activity data associated with this compound and related compounds:

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of pyrrole derivatives, researchers found that compounds similar to this compound exhibited potent activity against Pseudomonas aeruginosa and Staphylococcus aureus, demonstrating their potential as therapeutic agents for bacterial infections .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of a related compound that induced apoptosis in MCF-7 breast cancer cells. The study highlighted that treatment led to significant cell death through caspase activation and cell cycle arrest at G2/M phase, suggesting a promising avenue for further research into similar compounds .

Scientific Research Applications

Anti-inflammatory Activity

The compound exhibits promising anti-inflammatory properties. Research has shown that derivatives of pyrrole, including those similar to N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide, can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cell cultures. This suggests a mechanism through which the compound could be utilized in treating inflammatory diseases .

Antimicrobial Effects

Studies have indicated that compounds containing pyrrole moieties demonstrate significant antibacterial activity. For instance, amidrazone derivatives related to pyrrole structures have been found to possess antimicrobial properties against various bacterial strains. The effectiveness of these compounds often correlates with their structural features, including substituents on the pyrrole ring .

Antiviral Potential

Recent investigations into N-heterocycles have highlighted their potential as antiviral agents. Compounds similar to this compound have been studied for their ability to inhibit viral replication, particularly hepatitis C virus. This activity is often linked to the suppression of cyclooxygenase enzymes, indicating a viable pathway for antiviral drug development .

Structural Characteristics

The molecular formula of this compound is C17H18N4O2S, with a molecular weight of 342.4 g/mol. The presence of both thiophene and pyrrole rings contributes to its unique chemical reactivity and biological activity.

Anti-inflammatory Studies

In one study, a series of pyrrole derivatives were evaluated for their anti-inflammatory effects in vitro. The results demonstrated that specific substitutions on the pyrrole ring enhanced the inhibition of pro-inflammatory cytokines in stimulated cell cultures, suggesting that this compound could be a lead compound for further development .

Antimicrobial Activity Assessment

Another case study focused on the antimicrobial efficacy of various pyrrole-based compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds with phenylthio groups exhibited superior antibacterial activity compared to their counterparts without such substituents, reinforcing the importance of structural modifications in enhancing bioactivity .

Antiviral Research

Research exploring the antiviral properties of related compounds showed that modifications in the molecular structure could lead to significant improvements in viral inhibition rates. Compounds similar to this compound were found to effectively reduce viral loads in cell cultures infected with hepatitis C virus, highlighting their potential as therapeutic agents .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanamide Derivatives

Key Observations :

- The target compound uniquely combines pyrrole and thiophene N-substituents, distinguishing it from oxadiazole-thiazole derivatives (7c, 7d) and pyrazole-containing analogs (FEMA 4809).

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison

Key Observations :

Table 3: Pharmacological and Functional Insights

Key Observations :

- Thiophene-containing compounds (e.g., FEMA 4809) are often prioritized for safety evaluations due to their regulatory approval .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(phenylthio)-N-(thiophen-2-ylmethyl)propanamide?

- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions, including:

- Step 1 : Preparation of the pyrrole and thiophene moieties with appropriate protecting groups (e.g., tert-butyloxycarbonyl for amines).

- Step 2 : Coupling reactions, such as amide bond formation between the pyrrole-thiophene backbone and the phenylthio-propanamide segment. A thioether linkage (C-S-C) could be introduced via nucleophilic substitution or oxidative coupling.

- Step 3 : Deprotection and purification using column chromatography or recrystallization.

- Reference synthetic protocols for structurally analogous compounds (e.g., thiadiazole derivatives) suggest using POCl₃ as a catalyst and reflux conditions for heterocyclic ring formation .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, thiophene protons typically appear at δ 6.8–7.5 ppm, while pyrrole protons resonate at δ 5.5–6.5 ppm.

- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., expected [M+H]⁺ peak).

- X-ray Crystallography : For unambiguous structural determination using programs like SHELXL .

- HPLC : To assess purity (>95% recommended for biological assays). Safety protocols for handling reactive intermediates should follow OSHA guidelines .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved during structural characterization?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., NOESY for spatial proximity, IR for functional groups).

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data. Software like ORTEP-3 can visualize crystallographic data and identify torsional mismatches .

- Dynamic Effects : Consider temperature-dependent NMR to detect conformational flexibility that may explain discrepancies.

- Reference : SHELX refinement workflows for resolving twinning or disorder in crystal structures .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst loading) to identify optimal conditions. For example, polar aprotic solvents (DMF, DMSO) may enhance amide coupling efficiency.

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., DMAP for acylations).

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products.

- Reference: Controlled synthesis of polycationic copolymers highlights the impact of monomer ratios and initiators on yield .

Q. How can computational methods predict the biological activity or binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with thiophene/pyrrole-binding pockets).

- Pharmacophore Modeling : Identify critical moieties (e.g., phenylthio group for hydrophobic interactions) using tools like PharmaGist.

- ADMET Prediction : Software like SwissADME can estimate solubility, bioavailability, and toxicity.

- Reference : Structural analogs with thiophene moieties have been studied for enzyme inhibition, suggesting similar workflows .

Q. What safety precautions are essential when handling this compound in a laboratory setting?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.

- Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts (e.g., thiols).

- Waste Disposal : Segregate halogenated or sulfur-containing waste according to EPA guidelines.

- Reference : Safety data sheets for structurally related compounds emphasize avoiding inhalation and skin contact .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.